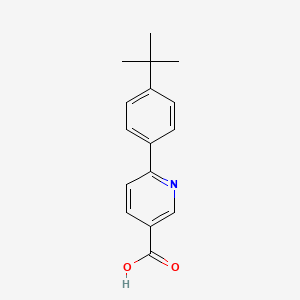6-(4-T-BUTYLPHENYL)NICOTINIC ACID
CAS No.: 1261950-30-4
Cat. No.: VC11718366
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261950-30-4 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 6-(4-tert-butylphenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO2/c1-16(2,3)13-7-4-11(5-8-13)14-9-6-12(10-17-14)15(18)19/h4-10H,1-3H3,(H,18,19) |
| Standard InChI Key | DFDVRNLCHAUKEI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-(4-Tert-butylphenyl)nicotinic acid consists of a pyridine-3-carboxylic acid scaffold with a 4-tert-butylphenyl substituent at the 6-position (Figure 1). The tert-butyl group introduces significant steric bulk and hydrophobicity, which may influence solubility, bioavailability, and target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 6-[4-(tert-butyl)phenyl]pyridine-3-carboxylic acid |
| Substituent Position | 6-position of pyridine ring |
The tert-butyl group (C(CH₃)₃) at the para position of the phenyl ring enhances electron-donating effects, potentially altering the electronic environment of the pyridine ring and its carboxylic acid functionality .
Hypothetical Synthesis Pathways
Cross-Coupling Strategies
A plausible route involves Suzuki-Miyaura coupling between a halogenated nicotinic acid precursor and a 4-tert-butylphenylboronic acid derivative:
-
Halogenation: Introduce a bromine or iodine atom at the 6-position of nicotinic acid. For example, 6-bromonicotinic acid could be synthesized via directed ortho-metalation or electrophilic substitution .
-
Protection of Carboxylic Acid: Convert the carboxylic acid to a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) to prevent interference during coupling .
-
Coupling Reaction: React 6-bromonicotinic acid tert-butyl ester with 4-tert-butylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) .
-
Deprotection: Hydrolyze the tert-butyl ester using acidic conditions (e.g., HCl in dioxane) to regenerate the carboxylic acid .
Reaction Scheme:
Challenges and Optimization
-
Steric Hindrance: The bulky tert-butyl group may slow coupling kinetics, necessitating elevated temperatures or microwave-assisted conditions.
-
Regioselectivity: Ensuring substitution at the 6-position requires careful control of directing groups during halogenation .
Physicochemical Properties (Hypothesized)
Solubility and Lipophilicity
The tert-butylphenyl group likely reduces aqueous solubility compared to nicotinic acid (logP ~1.5). Estimated logP for 6-(4-tert-butylphenyl)nicotinic acid is ~3.8, suggesting enhanced membrane permeability but potential challenges in formulation .
Thermal Stability
Analogous tert-butyl-substituted compounds exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) would be required to confirm melting points.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume